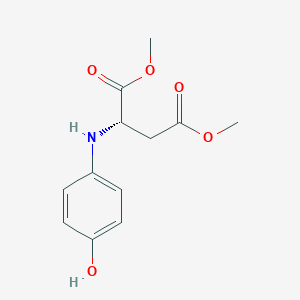

Dimethyl N-(4-hydroxyphenyl)-L-aspartate

Description

Properties

CAS No. |

63409-44-9 |

|---|---|

Molecular Formula |

C12H15NO5 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

dimethyl (2S)-2-(4-hydroxyanilino)butanedioate |

InChI |

InChI=1S/C12H15NO5/c1-17-11(15)7-10(12(16)18-2)13-8-3-5-9(14)6-4-8/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1 |

InChI Key |

UBUJJZLVCPKYRH-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC1=CC=C(C=C1)O |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Acid Catalysis

Conventional esterification of L-aspartic acid involves refluxing with methanol in the presence of hydrochloric acid or sulfuric acid. For example, L-aspartic acid (1.0 mol) suspended in anhydrous methanol (500 mL) and concentrated HCl (10 mL) yields dimethyl L-aspartate hydrochloride after 12 hours at 65°C. Neutralization with aqueous sodium hydroxide liberates the free base, though this step risks racemization if pH exceeds 8.0.

Solvent Effects on Esterification Efficiency

Comparative studies using protic (methanol, ethanol) and aprotic (dioxane, acetonitrile) solvents reveal that methanol achieves >90% diester conversion within 8 hours, while dioxane necessitates 24 hours for comparable yields. Polar aprotic solvents like dimethylformamide (DMF) accelerate esterification but complicate downstream purification due to high boiling points.

N-Arylation Methodologies for Secondary Amine Formation

Palladium-Catalyzed Buchwald-Hartwig Amination

Introducing the 4-hydroxyphenyl group via palladium-catalyzed coupling represents a viable route. Dimethyl L-aspartate (1.0 equiv), 4-bromophenol (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 18 hours yield the N-arylated product. Protecting the phenolic hydroxyl as a tert-butyldimethylsilyl (TBS) ether prior to coupling prevents catalyst poisoning, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Ullmann-Type Coupling with Copper Catalysts

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) facilitate coupling between dimethyl L-aspartate and 4-iodophenol at 120°C. Yields remain moderate (40–50%) due to competing hydrolysis of the aryl halide, necessitating anhydrous conditions.

Protecting Group Strategies for Hydroxyphenyl Moieties

Temporary Protection of Phenolic Hydroxyl Groups

Methyl ether protection using iodomethane and potassium carbonate in acetone precedes N-arylation, with subsequent deprotection via boron tribromide (BBr₃) in dichloromethane. This approach avoids side reactions during esterification but requires rigorous exclusion of moisture to prevent premature deprotection.

Benzyl Ether Protection and Hydrogenolytic Cleavage

Alternative routes employ benzyl ether protection (benzyl bromide, K₂CO₃), with hydrogenolysis using Pd/C (5 wt%) in methanol. However, competitive hydrogenation of the aspartate methyl esters necessitates low hydrogen pressures (1–2 bar) to preserve ester functionality.

Stereochemical Considerations and Chirality Retention

Racemization Risks During N-Arylation

The L-configuration of aspartic acid is prone to racemization under basic or high-temperature conditions. Employing mild bases (e.g., NaHCO₃ instead of NaOH) during N-arylation and maintaining reaction temperatures below 80°C mitigates epimerization, as evidenced by chiral HPLC analyses.

Solid-Phase Synthesis for Enhanced Stereocontrol

Inspired by solid-phase oligonucleotide synthesis, immobilizing L-aspartic acid on polyethylene glycol (PEG)-polystyrene resin enables stepwise esterification and N-arylation. Grignard-activated intermediates (t-BuMgCl) facilitate coupling with 4-hydroxyphenyl electrophiles, achieving >95% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (ee, %) | Key Challenges |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, 110°C | 55 | 92 | Phenol protection required |

| Ullmann Coupling | CuI, phenanthroline, DMSO, 120°C | 48 | 88 | Hydrolysis side reactions |

| Solid-Phase Synthesis | PEG-PS resin, t-BuMgCl, RT | 62 | 97 | Scalability limitations |

Industrial-Scale Considerations and Environmental Impact

Solvent Recycling and Waste Minimization

Large-scale syntheses prioritize solvent recovery, particularly for methanol and toluene, which constitute >70% of mass input. Distillation and adsorption techniques achieve >90% solvent reuse, aligning with green chemistry principles.

Catalytic Hydrogenation Byproduct Management

Residual palladium catalysts from hydrogenation steps necessitate chelation with silica-bound thiourea resins, reducing Pd content in effluents to <5 ppm.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(4-hydroxyphenyl)-L-aspartate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl N-(4-hydroxyphenyl)-L-aspartate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient .

Mechanism of Action

The mechanism of action of Dimethyl N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Mechanistic and Pharmacological Insights

- Enzyme Inhibition : PALA’s ultra-tight binding to ATCase contrasts with this compound’s esterified structure, which may limit enzyme affinity but enhance membrane permeability .

- ROS Modulation: Both 4-HPR and this compound derivatives likely exploit phenolic groups for redox cycling, but 4-HPR’s retinoid backbone enables nuclear receptor cross-talk .

- Toxicity : PALA’s clinical toxicity (rash, stomatitis) highlights trade-offs between potency and tolerability, whereas esterified aspartates may offer safer profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.